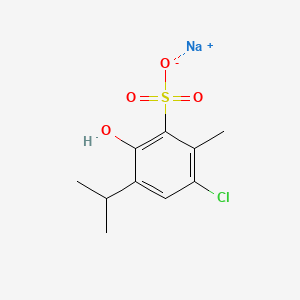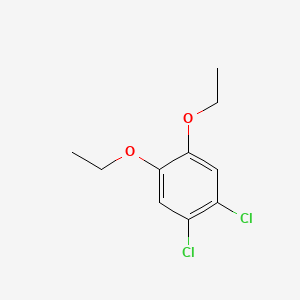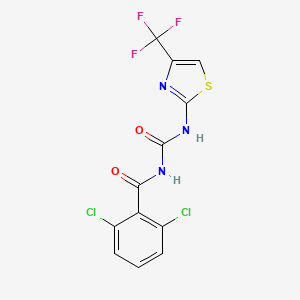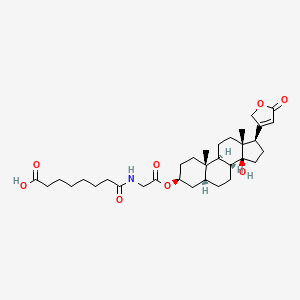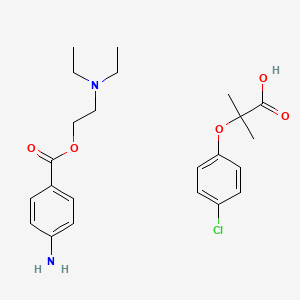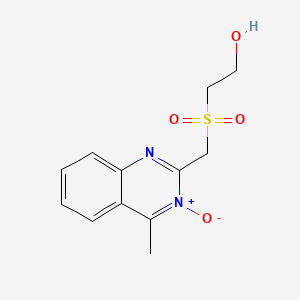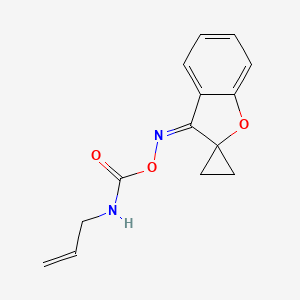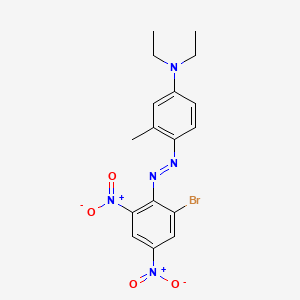
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine is an organic compound known for its vibrant color and complex structure. It is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is used in various industrial applications, particularly in the textile industry for dyeing fabrics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine typically involves a multi-step process:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce nitro groups at the 4 and 6 positions.
Diazotization: The nitrated product is then subjected to diazotization, forming a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with N,N-diethyl-m-toluidine under controlled conditions to form the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines such as 2-bromo-4,6-dinitroaniline.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Binding: It can interact with proteins, affecting their structure and function.
Cellular Uptake: The compound can be taken up by cells, where it may exert cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-dinitroaniline
- 4-Chloro-2,6-dinitroaniline
- 2-Chloro-4,6-dinitroaniline
Uniqueness
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in industrial applications, especially in the textile industry.
Properties
CAS No. |
82737-31-3 |
|---|---|
Molecular Formula |
C17H18BrN5O4 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C17H18BrN5O4/c1-4-21(5-2)12-6-7-15(11(3)8-12)19-20-17-14(18)9-13(22(24)25)10-16(17)23(26)27/h6-10H,4-5H2,1-3H3 |
InChI Key |
PTJPMIIZEXPUBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


